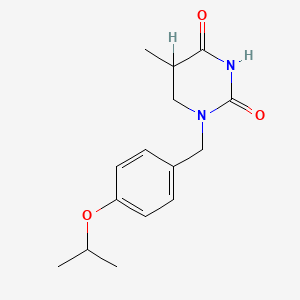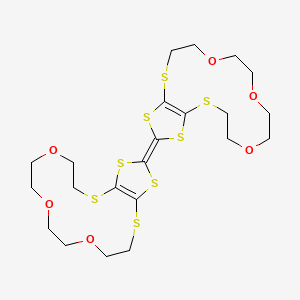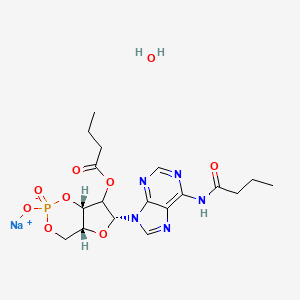
Methyl 4-S-benzoyl-4-thiopentopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-S-benzoyl-4-thiopentopyranoside is an organic compound with the molecular formula C₁₃H₁₆O₅S It is characterized by the presence of a thiopentopyranoside ring substituted with a benzoyl group at the 4-position and a methyl group at the 4-S position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-S-benzoyl-4-thiopentopyranoside typically involves the condensation of a thioglycolic acid derivative with an appropriate benzoyl chloride under basic conditions. The reaction proceeds through the formation of a thiolate intermediate, which subsequently undergoes cyclization to form the thiopentopyranoside ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-S-benzoyl-4-thiopentopyranoside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl-substituted thiopentopyranosides.
Substitution: Formation of various substituted thiopentopyranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-S-benzoyl-4-thiopentopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-S-benzoyl-4-thiopentopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to hydrophobic pockets, while the thiol group can form covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2,5-di-O-benzoyl-3-deoxypentofuranoside
- Methyl 3-O-benzoyl-2-O-methyl-D-xylopyranoside
- Phenyl 4-O-benzyl-6-deoxy-2,3-di-O-methylhexopyranoside
Comparison: Methyl 4-S-benzoyl-4-thiopentopyranoside is unique due to the presence of the thiopentopyranoside ring, which imparts distinct chemical reactivity and biological activity compared to other benzoyl-substituted pentopyranosides. The thiol group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2495-98-9 |
|---|---|
Molekularformel |
C13H16O5S |
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
S-(4,5-dihydroxy-6-methoxyoxan-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C13H16O5S/c1-17-13-11(15)10(14)9(7-18-13)19-12(16)8-5-3-2-4-6-8/h2-6,9-11,13-15H,7H2,1H3 |
InChI-Schlüssel |
LGNQBGABKCQOCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(CO1)SC(=O)C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)





![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)


